![molecular formula C8H5BrF2N2 B15313083 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and difluoromethyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent selection, temperature control, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrrolo[1,2-b]pyridazine ring system can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a tool for probing biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These derivatives also have a fused pyrrole ring and are studied for their potential as kinase inhibitors.
Uniqueness
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substituents (bromine and difluoromethyl groups), which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H5BrF2N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
5-bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-4-7(8(10)11)13-6(5)2-1-3-12-13/h1-4,8H |
InChI Key |
PFAPGQMBKIMGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2N=C1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


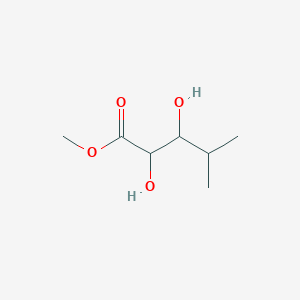
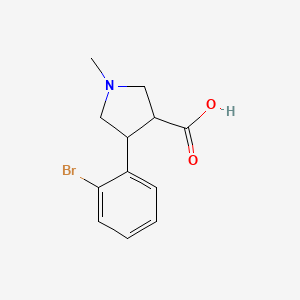
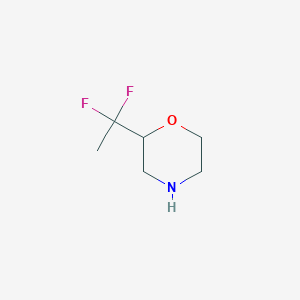

aminehydrochloride](/img/structure/B15313028.png)

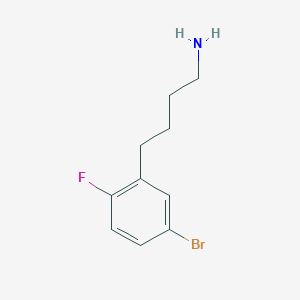
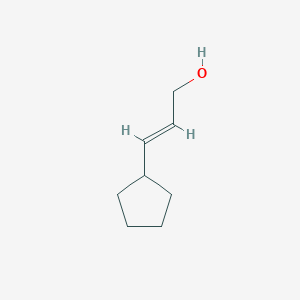
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
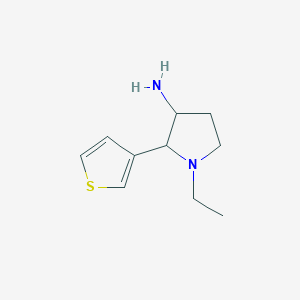
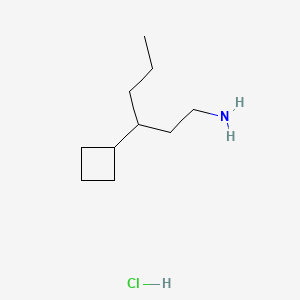
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)


